

A Technical Guide to the Cephalosporin Antibiotic BK-218

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Compound of Interest

Compound Name: BK-218

Cat. No.: B1667541

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular structure, biological activity, and mechanism of action of **BK-218**, a cephalosporin antibiotic with the molecular formula $C_{15}H_{13}ClN_7NaO_5S_2$. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes key experimental findings, provides detailed methodologies for relevant assays, and visualizes the compound's mechanism of action.

Introduction

BK-218 is an orally active cephalosporin antibiotic.^[1] Early research has demonstrated its efficacy against a range of bacteria, with a notable inhibitory effect on penicillin-binding proteins (PBPs), which is greater than that of other cephalosporins like Cephalexin and Cefoxitin.^[1] Its antibacterial activity has been shown to be comparable to Cefamandole.^[1] This guide synthesizes the available data on **BK-218** to facilitate further research and development.

Molecular Structure and Chemical Properties

The fundamental characteristics of **BK-218** are detailed below, providing a foundational understanding of its chemical nature.

Molecular Structure

The chemical structure of **BK-218** is formally named sodium (6R,7R)-7-[[2-(3-chloro-1,2-oxazol-5-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of **BK-218** is presented in Table 1. This data is essential for understanding the compound's behavior in biological systems and for the design of analytical experiments.

Property	Value	Source
Molecular Formula	C15H13ClN7NaO5S2	PubChem
Molecular Weight	493.88 g/mol	MedchemExpress[1]
IUPAC Name	sodium (6R,7R)-7-[[2-(3-chloro-1,2-oxazol-5-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	PubChem
CAS Number	110008-56-5	PubChem

Biological Activity and Mechanism of Action

BK-218 exhibits its antibacterial effects through the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β -lactam antibiotics.

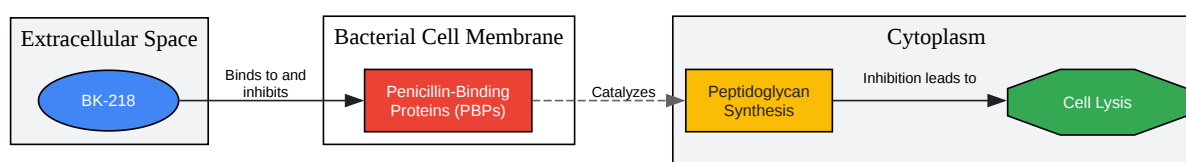
Antibacterial Spectrum

BK-218 has demonstrated a broad spectrum of activity against various bacterial strains. A 1990 study by Szabo et al. established that its antibacterial activity was similar to that of cefamandole against several laboratory strains.[1]

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for **BK-218** is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1] The inhibitory effect of **BK-218** on the PBPs of *Escherichia coli* HB101 was found to be greater than that of cephalexin and ceftiofur.[1] This strong inhibition correlates with a significant lytic effect on the bacteria.[1]

The general signaling pathway for the action of cephalosporins like **BK-218** is depicted in the following diagram:



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Caption: Mechanism of action of **BK-218**.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activity of **BK-218**. These protocols are based on standard practices in microbiology and biochemistry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **BK-218** against various bacterial strains can be determined using the broth microdilution method.

Protocol:

- Prepare a series of twofold dilutions of **BK-218** in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculate each well with a standardized bacterial suspension (approximately 5×10^5 CFU/mL).
- Include positive (no antibiotic) and negative (no bacteria) control wells.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of **BK-218** that completely inhibits visible bacterial growth.

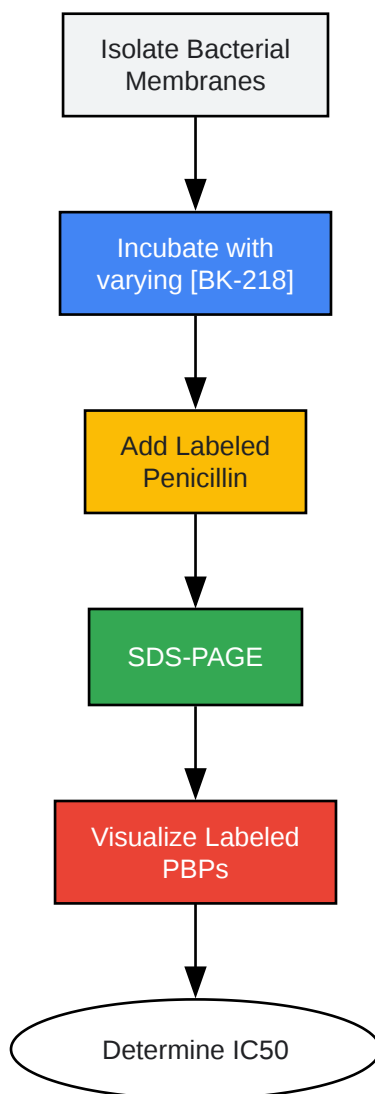
Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of **BK-218** for bacterial PBPs.

Protocol:

- Isolate bacterial membranes containing PBPs from the test organism (e.g., *E. coli*).
- Incubate the membrane preparations with various concentrations of **BK-218**.
- Add a labeled penicillin (e.g., biotinylated or fluorescently tagged ampicillin) that binds to the PBPs.
- Separate the PBP-antibiotic complexes by SDS-PAGE.
- Visualize the labeled PBPs using an appropriate detection method (e.g., streptavidin-HRP conjugate for biotinylated penicillin or fluorescence imaging).
- The reduction in the signal from the labeled penicillin in the presence of **BK-218** indicates competitive binding and allows for the determination of the inhibitory concentration (IC₅₀).

The workflow for a typical PBP competition assay is illustrated below:



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Caption: PBP competition assay workflow.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of **BK-218**.

Table 2: In Vitro Antibacterial Activity of **BK-218** (MICs)

Organism	MIC (µg/mL)
Data not available in the provided search results	

Note: While the abstracts mention MIC testing was performed, specific values were not available in the provided search results. Further literature review is required to populate this table.

Table 3: Inhibition of E. coli HB101 Penicillin-Binding Proteins

Compound	Relative Inhibitory Effect
BK-218	Greater than Cephalexin and Cefoxitin
Cephalexin	-
Cefoxitin	-

Source: Szabo et al., 1990[1]

Conclusion

BK-218 is a potent cephalosporin antibiotic with a clear mechanism of action involving the inhibition of bacterial penicillin-binding proteins. The data presented in this technical guide, drawn from foundational research, underscores its potential as an antibacterial agent. Further investigation into its broader antibacterial spectrum, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to build upon in their future work with **BK-218**.

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References

- 1. In vitro investigation of BK-218, a new oral and parenteral cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
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